molecular formula C14H16N2O B14430674 (3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile CAS No. 78759-37-2

(3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile

Cat. No.: B14430674
CAS No.: 78759-37-2
M. Wt: 228.29 g/mol
InChI Key: KVWQMTOVIKHODG-RYUDHWBXSA-N
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Description

(3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile is a chiral compound with a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The phenyl group can be introduced via a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

78759-37-2

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(3R,4R)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile

InChI

InChI=1S/C14H16N2O/c1-14(2,3)16-12(11(9-15)13(16)17)10-7-5-4-6-8-10/h4-8,11-12H,1-3H3/t11-,12-/m0/s1

InChI Key

KVWQMTOVIKHODG-RYUDHWBXSA-N

Isomeric SMILES

CC(C)(C)N1[C@H]([C@@H](C1=O)C#N)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)N1C(C(C1=O)C#N)C2=CC=CC=C2

Origin of Product

United States

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